

# "Influenza virus-IN-5" in organoid models of respiratory infection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Influenza virus-IN-5 |           |
| Cat. No.:            | B15142258            | Get Quote |

Application Notes & Protocols: Influenza A Virus in Human Lung Organoid Models

Disclaimer: The specific nomenclature "**Influenza virus-IN-5**" does not correspond to a recognized or publicly documented influenza virus strain. The following application notes and protocols are provided as a representative guide for studying Influenza A Virus (IAV) pathogenesis and antiviral efficacy in human respiratory organoid models.

## **Application Notes**

Human lung organoids are three-dimensional (3D) structures derived from pluripotent or adult stem cells that recapitulate the cellular complexity and architecture of the native respiratory epithelium.[1][2] These models offer a significant advantage over traditional 2D cell cultures and animal models by providing a more physiologically relevant system for studying host-pathogen interactions.[1][3] Airway organoids can contain key cell types such as basal, ciliated, goblet, and club cells, making them susceptible to both human and avian influenza viruses.[1][2] This allows for the investigation of viral tropism, replication kinetics, and the host's innate immune response in a model that closely mimics the human airway.[1][2]

Organoid models have been successfully used to:

- Discriminate between human-infective and poorly human-infective influenza viruses.
- Model the pathogenesis of respiratory viral infections, including cellular damage and immune responses.[3][5]



Serve as a platform for screening antiviral compounds and evaluating vaccine candidates.[1]
 [6]

A critical consideration when using 3D organoid models for infection studies is the accessibility of the apical surface, where receptors for most respiratory viruses are located.[4] To address this, protocols often involve microinjection or the mechanical disruption of organoids prior to inoculation to ensure sufficient exposure to the virus.[4][7]

## **Experimental Protocols**

# Protocol: Generation and Culture of Human Lung Organoids

This protocol outlines the generation of lung organoids from human pluripotent stem cells (hPSCs).

#### Materials:

- hPSCs
- Matrigel or similar basement membrane matrix
- Defined growth medium with appropriate growth factors (e.g., FGF10, CHIR99021)
- · Standard cell culture reagents and equipment

#### Procedure:

- Culture hPSCs in an appropriate maintenance medium.
- Induce differentiation towards definitive endoderm.
- · Specify anterior foregut endoderm.
- Promote ventralization to generate lung progenitors.
- Embed lung progenitors in Matrigel and culture in a 3D environment with a specialized growth medium.



 Allow organoids to self-organize and mature, typically for 2-4 weeks. The resulting organoids should form cystic and solid structures with a pseudostratified epithelium.[5]

## **Protocol: Influenza A Virus Infection of Lung Organoids**

This protocol provides a general method for infecting mature lung organoids with IAV.

#### Materials:

- Mature lung organoids (cultured for at least 14 days)[8]
- Influenza A virus stock of known titer (e.g., H1N1 or H3N2 strains)
- Infection medium (e.g., DMEM with 1 μM HEPES)
- Ice-cold wash medium
- Biosafety cabinet (BSL-2 or BSL-3, depending on the virus strain)

#### Procedure:

- Culture mature lung organoids for at least 14 days prior to infection.[8]
- To expose the apical surface of the epithelial cells, replace the culture medium with an icecold wash medium and incubate for 5 minutes to dissolve the Matrigel.[8]
- Pellet the organoids by centrifugation at low speed (e.g., 300 x g for 5 minutes).[8]
- Remove the supernatant, leaving a concentrated pellet of organoids.[8]
- Resuspend the organoids in the viral inoculum at a desired multiplicity of infection (MOI), for example, an MOI of 0.01.[4]
- Incubate the organoids with the virus for 1-2 hours at 37°C, with gentle agitation.
- Wash the infected organoids multiple times with a fresh medium to remove the unbound virus.
- Re-embed the infected organoids in a fresh Matrigel and culture in a fresh medium.



 At desired time points post-infection (e.g., 24, 48, 72 hours), harvest the organoids and/or supernatant for downstream analysis.

### **Data Presentation**

The following tables represent typical quantitative data obtained from IAV infection studies in lung organoids.

Table 1: Viral Titer in Infected Lung Organoids

| Time Post-Infection (hours) | Virus Strain | Viral Titer in<br>Supernatant<br>(PFU/mL) | Reference |
|-----------------------------|--------------|-------------------------------------------|-----------|
| 24                          | H7N9/Ah      | > 1.0 x 10^4                              | [4]       |
| 48                          | H7N9/Ah      | > 1.0 x 10^5                              | [4]       |
| 72                          | Generic IAV  | ~ 1.0 x 10^6                              | [8]       |

Table 2: Host Immune Response to IAV Infection in Lung Organoids

| Cytokine/Chemokine | Fold Change in Expression<br>(Infected vs. Mock) at 20<br>hpi | Reference |
|--------------------|---------------------------------------------------------------|-----------|
| IFNB1              | Significant Increase                                          | [5]       |
| CXCL10             | Significant Increase                                          | [5]       |
| IL-6               | Significant Increase                                          | [7]       |
| CCL2               | Significant Increase                                          | [7]       |

# Visualizations Experimental Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Recapitulating influenza virus infection and facilitating antiviral and neuroprotective screening in tractable brain organoids PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Generation of Human Lung Organoid Cultures from Healthy and Tumor Tissue to Study Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Influenza virus-IN-5" in organoid models of respiratory infection]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15142258#influenza-virus-in-5-in-organoid-models-of-respiratory-infection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com